(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride

Overview

Description

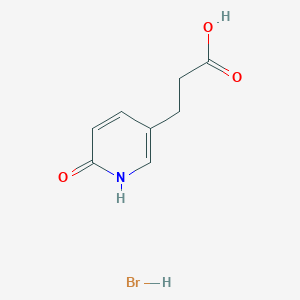

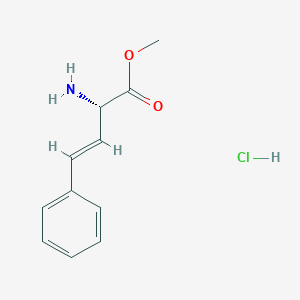

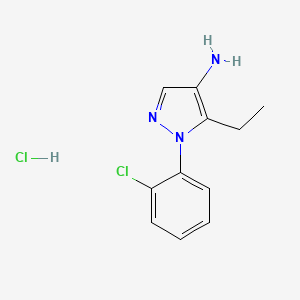

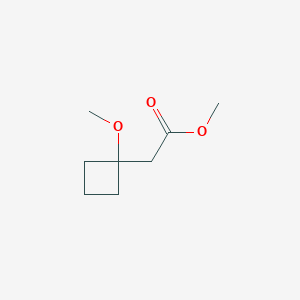

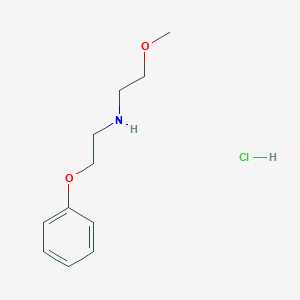

“(S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride” is a chemical compound with the CAS Number: 1308311-57-0 . It has a molecular weight of 227.69 . The compound appears as a white to yellow solid .

Physical and Chemical Properties The IUPAC name for this compound is methyl (2S,3E)-2-amino-4-phenyl-3-butenoate hydrochloride . The InChI code is 1S/C11H13NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-8,10H,12H2,1H3;1H/b8-7+;/t10-;/m0./s1 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Drug Development

The research on similar compounds indicates their potential in various pharmaceutical applications, including the development of new drugs. For example, the synthesis of a series of compounds from substituted 1-phenyl-2-propanones, proceeding through various derivatives, demonstrated potential antimalarial activity against resistant strains of parasites and activity in primate models. Such compounds are promising for further clinical trials in humans due to their excellent pharmacokinetic properties, which allow for protection against infection for extended periods even after oral administration (Werbel et al., 1986).

Anticonvulsant and Analgesic Activities

Compounds similar to (S,E)-Methyl 2-amino-4-phenylbut-3-enoate hydrochloride have been evaluated for their anticonvulsant and analgesic activities. Studies on enaminone compounds, including their evaluation in formalin and hot plate tests in mice, have shown that such compounds can have significant antinociceptive activities, dependent on GABA receptors. This highlights the potential therapeutic applications of related compounds in treating conditions associated with convulsions and pain (Masocha et al., 2016).

Pharmacokinetics and Metabolic Studies

Understanding the pharmacokinetics and metabolism of compounds like this compound is crucial for drug development. Research on similar compounds has shown differences in plasma levels and metabolic pathways between animal models, which is essential for predicting drug behavior in humans. Such studies help in the design of compounds with desirable pharmacokinetic properties and minimal toxic side effects (Kopitar & Zimmer, 1976).

Hormonal Male Contraception

Innovative applications in hormonal male contraception have been explored using related compounds. For example, selective androgen receptor modulators combined with other agents have shown promise in effectively and reversibly inhibiting spermatogenesis in animal models, suggesting potential applications for similar compounds in human male contraception (Jones et al., 2009).

Antihyperglycemic Agents

Compounds with structural similarities have been investigated for their antihyperglycemic properties. Research on specific pyrazolones in diabetic animal models has demonstrated significant reductions in plasma glucose, associated with robust glucosuria. This points towards potential applications of related compounds as new classes of antihyperglycemic agents, which could provide novel treatments for diabetes (Kees et al., 1996).

Safety and Hazards

properties

IUPAC Name |

methyl (E,2S)-2-amino-4-phenylbut-3-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-8,10H,12H2,1H3;1H/b8-7+;/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJHBNYDPJFPSC-RLIRWNGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C=CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](/C=C/C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-2-amine](/img/structure/B1433505.png)